molecular formula C19H18N2O2 B2903398 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946344-54-3

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2903398
CAS No.: 946344-54-3
M. Wt: 306.365
InChI Key: MMEZRDLSSXCDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946344-54-3) is a synthetic organic compound with a molecular formula of C 19 H 18 N 2 O 2 and a molecular weight of 306.36 g/mol . This chemical features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a p-tolyl group on the isoxazole ring and a phenylacetamide moiety, making it a valuable intermediate for chemical synthesis and pharmaceutical research. Research Value and Potential Applications: Isoxazole derivatives are recognized as key structures in the development of novel bioactive molecules. Compounds containing the isoxazole ring have been extensively studied for their potential as allosteric modulators of central nervous system targets, such as GABA A receptors . Furthermore, nitrogen-containing heterocycles (N-heterocycles) like isoxazoles represent a significant class of molecules with broad antiviral properties, as they can interfere with various stages of the viral life cycle . The specific substitution pattern on this molecule suggests it may serve as a crucial building block for constructing more complex compounds or as a candidate for high-throughput screening in drug discovery campaigns aimed at these and other therapeutic areas. Usage and Handling: This product is provided for research purposes in chemical and pharmaceutical laboratories. Researchers are encouraged to handle this material with appropriate precautions in a controlled laboratory environment. The safety data and hazard statements for this compound are not fully specified in the available sources; therefore, standard safe laboratory practices for handling unknown substances should be strictly followed. Important Notice: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please verify the specifications and available data prior to use.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-7-9-16(10-8-14)18-12-17(21-23-18)13-20-19(22)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZRDLSSXCDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Isoxazole-Based Acetamides

Isoxazole rings are pivotal in modulating electronic and steric properties. The following analogs highlight substituent effects:

Compound Name Substituents (Isoxazole Position 5) Acetamide Substituent Molecular Weight (g/mol) Key Properties/Data
Target Compound p-Tolyl 2-Phenyl ~325.4 Not reported
N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide Phenyl m-Tolyl 306.4 CAS: 946209-83-2; No reported melting point or solubility
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acetamide 5-Methyl 2-Methoxyphenoxy 429.49 Density: 1.332 g/cm³; pKa: 5.58

Key Observations :

  • Electronic Effects: Methoxy or sulfamoyl substituents (e.g., ) lower pKa (~5.58), increasing acidity compared to non-electron-withdrawing groups. The target’s phenyl and p-tolyl groups likely result in neutral to weakly acidic behavior.

Acetamide Derivatives with Aromatic Moieties

Aromatic acetamides are studied for diverse applications, including kinase inhibition and antimicrobial activity:

Compound Name Aromatic Substituent Biological Activity/Properties Reference
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide 4-Hydroxyphenyl, 3-phenylpropyl Synthetic intermediate; No reported bioactivity
(E)-N-(3-fluoroisoxazol-5-yl)-2-(indolin-3-ylidene)acetamide Fluoro-isoxazole, indolinylidene pKa: 6.55; Potential bioactivity inferred from structural motifs

Key Observations :

  • Hydroxyl vs.
  • Heterocyclic Fusion : Indolinylidene-acetamide hybrids () exhibit lower pKa (~6.5–6.8), suggesting stronger hydrogen-bonding capacity than the target compound.

Sulfonamide and Sulfamoyl Derivatives

Sulfonamide-containing analogs demonstrate distinct physicochemical profiles:

Compound Name Key Functional Groups Molecular Weight (g/mol) Density (g/cm³)
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Sulfamoyl, isopropylphenoxy 429.49 1.332
Target Compound Acetamide, isoxazole-p-tolyl ~325.4 Not reported

Key Observations :

  • Sulfamoyl Groups : Increase molecular weight and polarity (e.g., ), which may enhance aqueous solubility but reduce lipophilicity. The target compound lacks this group, prioritizing lipophilic character.
  • Steric Effects: Bulky substituents like isopropylphenoxy () could hinder target binding compared to the target’s simpler phenyl and p-tolyl groups.

Biological Activity

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, identified by its CAS number 946344-54-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is C18H18N2OC_{18}H_{18}N_{2}O, with a molecular weight of 290.35 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing isoxazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study:
A study investigated the effects of various isoxazole derivatives on cancer cell lines, revealing that 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. This suggests a moderate level of efficacy compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamideMCF-712
DoxorubicinMCF-70.5

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Isoxazole derivatives are known to possess antibacterial and antifungal activities.

Research Findings:
In vitro studies indicated that 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide have shown promise in modulating inflammatory responses.

Mechanism:
Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models . This could be beneficial for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can often be linked to their structural features. Modifications in the phenyl ring or the isoxazole moiety can enhance or diminish their pharmacological effects.

Key Observations:

  • Substitution Patterns: The presence of electron-donating groups on the phenyl ring generally increases activity.
  • Chain Length: Increasing the length of the alkyl chain connecting to the acetamide can improve solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the isoxazole ring and amide coupling. Key parameters include:
  • Catalyst selection : Transition-metal catalysts (e.g., CuI) for cycloaddition reactions to form the isoxazole core .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) for amide bond formation to enhance yield .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side products .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., p-tolyl group at C5 of isoxazole) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]+^+: ~363.17 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC. Isoxazole rings are prone to hydrolysis under acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C) .

Advanced Research Questions

Q. How can researchers identify biological targets and evaluate binding affinities?

  • Methodological Answer :
  • Target prediction : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries .
  • In vitro assays : Fluorescence polarization assays for binding affinity (e.g., IC50_{50} determination) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays to prioritize targets .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to assess permeability, CYP450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Compare analogs with systematic substitutions (Table 1):
Substituent PositionModificationBiological Activity (IC50_{50}, μM)Reference
p-Tolyl (C5 isoxazole)FluorineImproved kinase inhibition (0.45 vs. 1.2)
Acetamide (N-linked)SulfonamideReduced solubility but enhanced target binding

Q. How should researchers address contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) if ELISA results are inconsistent .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

Q. What alternative synthetic routes can bypass low-yield steps?

  • Methodological Answer :
  • Flow chemistry : Continuous synthesis for isoxazole formation to improve scalability and reduce reaction time .
  • Microwave-assisted synthesis : Accelerate amide coupling (30 minutes vs. 12 hours) with >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.